Doxorubicin Hydrochloride

Cardio-Oncology Metastatic Breast Cancer Phase III Clinical Trial

Doxorubicin Hydrochloride (CAS 41962-29-2 / 25316-40-9) is the definitive anthracycline reference standard for preclinical oncology and cardiotoxicity research. Delivers quantifiable 3.16× higher cardiotoxicity vs. pegylated liposomal doxorubicin and 46% ORR vs. 21% for oral idarubicin in breast cancer models—establishing it as the superior positive control. Well-characterized cumulative dose-toxicity threshold at 570 mg/m² makes it indispensable for risk prediction models and cardioprotective strategy evaluation. Requires USP-grade ≥98% purity for reproducible data.

Molecular Formula C27H29NO11.ClH
C27H30ClNO11
Molecular Weight 580.0 g/mol
CAS No. 41962-29-2
Cat. No. B10754435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin Hydrochloride
CAS41962-29-2
Molecular FormulaC27H29NO11.ClH
C27H30ClNO11
Molecular Weight580.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
InChIInChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
InChIKeyMWWSFMDVAYGXBV-RUELKSSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicin Hydrochloride CAS 41962-29-2: Sourcing the Anthracycline Gold Standard for Cancer Research and Clinical Trials


Doxorubicin Hydrochloride (CAS 41962-29-2, also referenced as 25316-40-9 for the free base hydrochloride) is a cytotoxic anthracycline antibiotic derived from Streptomyces peucetius var. caesius, functioning primarily as a DNA intercalator and topoisomerase II inhibitor [1]. As a high-potency chemotherapeutic agent, its procurement requires strict adherence to pharmacopoeial specifications, mandating an anhydrous, solvent-free purity between 98.0% and 102.0% as defined by the USP monograph to ensure reproducible and safe therapeutic outcomes in both in vitro and in vivo models [2].

Why 'Anthracycline' Is Not a Synonym for Doxorubicin Hydrochloride (41962-29-2) in Clinical and Preclinical Studies


While doxorubicin is often grouped with other anthracyclines like epirubicin, idarubicin, and daunorubicin under a single class heading, the notion that these compounds are interchangeable is scientifically and clinically flawed. Despite their structural similarities, each analog possesses a distinct cardiotoxicity profile and maximum cumulative dose limit, directly impacting long-term patient outcomes and data reproducibility [1]. Furthermore, even within the same molecular entity, the specific formulation—conventional free doxorubicin hydrochloride versus liposomal encapsulation—dictates profoundly different pharmacokinetic parameters, biodistribution, and safety margins, making it imperative for researchers and procurement specialists to differentiate between doxorubicin hydrochloride and its closely related alternatives [2].

Quantitative Differentiation: Doxorubicin Hydrochloride (41962-29-2) Against Comparators and Alternatives


Head-to-Head Phase III: Significantly Higher Cardiotoxicity Hazard vs. Pegylated Liposomal Doxorubicin (PLD)

In a prospective, randomized Phase III trial directly comparing doxorubicin hydrochloride to pegylated liposomal doxorubicin (PLD) in first-line metastatic breast cancer (n=509), the overall risk of cardiotoxicity was significantly higher with conventional doxorubicin. The primary endpoint analysis revealed a hazard ratio (HR) of 3.16 for cardiac events in the doxorubicin group compared to PLD [1].

Cardio-Oncology Metastatic Breast Cancer Phase III Clinical Trial Drug Safety

Cumulative Dose Threshold for Cardiotoxicity: Doxorubicin vs. Liposomal Formulations

A systematic review of clinical studies indicates a significant difference in the cumulative dose threshold for the onset of cardiotoxicity. The median cumulative doxorubicin dose at which cardiotoxicity presented was 570 mg/m² for conventional doxorubicin hydrochloride, whereas this threshold was substantially higher at 785 mg/m² for patients treated with liposomal doxorubicin [1].

Cardio-Oncology Pharmacovigilance Drug Safety Breast Cancer

Comparative Efficacy in Advanced Breast Cancer: Superior Overall Response Rate vs. Oral Idarubicin

In a prospective randomized trial comparing intravenous doxorubicin (75 mg/m² q3w) with oral idarubicin (45 mg/m² q3w) for advanced breast cancer (n=76), doxorubicin demonstrated significantly higher antitumor activity. The overall response rate was 46% in the doxorubicin arm compared to 21% in the idarubicin arm (P < 0.05), and median survival was 20 months versus 14 months, respectively [1].

Advanced Breast Cancer Comparative Phase II Trial Response Rate Survival

Meta-Analysis: Liposomal Doxorubicin Reduces Heart Failure Incidence by 68% Compared to Conventional Doxorubicin and Epirubicin

A 2025 systematic review and meta-analysis of 12 randomized controlled trials (n=3027) comparing liposomal doxorubicin (LD) with other anthracycline-based regimens found a significant reduction in the incidence of heart failure (HF). The relative risk (RR) of HF was 0.32 for LD compared to the control group, which comprised regimens using conventional doxorubicin hydrochloride or epirubicin [1].

Cardio-Oncology Meta-Analysis Heart Failure Anthracycline Safety

ICHG Expert Panel: Cardiotoxicity Risk Is Lower with Daunorubicin and Higher with Mitoxantrone vs. Doxorubicin

The International Late Effects of Childhood Cancer Guideline Harmonization Group (ICHG) expert panel concluded that the risk of cardiac dysfunction is lower with daunorubicin and higher with mitoxantrone, when compared to doxorubicin as the reference standard. The panel recommends using an approximate equivalence ratio of 0.6 to convert a daunorubicin dose to a doxorubicin-equivalent dose for long-term cardiotoxicity risk assessment [1].

Cardio-Oncology Pediatric Oncology Late Effects Risk Stratification

Reconstituted Solution Stability: Doxorubicin Hydrochloride vs. Lyophilized Formulation Requirements

According to the FDA-approved package insert, reconstituted doxorubicin hydrochloride for injection, USP is a lyophilized powder that, once reconstituted with the appropriate diluent, is stable for 7 days at room temperature and 15 days under refrigeration. This is in contrast to the unstable nature of doxorubicin in aqueous solutions, which necessitates a lyophilized formulation for long-term storage and supply chain stability [1].

Drug Stability Pharmacy Formulation Handling and Storage

Defined Application Scenarios: Where Doxorubicin Hydrochloride (41962-29-2) Demonstrates Quantifiable Advantage


Preclinical Cardiotoxicity Model Development and Screening of Cardioprotective Agents

For researchers developing in vitro (e.g., hiPSC-CMs) or in vivo models of anthracycline-induced cardiotoxicity, doxorubicin hydrochloride serves as the essential positive control due to its well-characterized, high-potency cardiotoxic effects. As demonstrated in the Phase III trial by O'Brien et al., doxorubicin confers a 3.16-fold higher risk of cardiotoxicity than pegylated liposomal doxorubicin, establishing a robust and quantifiable baseline for evaluating novel cardioprotective strategies or less cardiotoxic drug delivery systems [1].

Comparative Efficacy Studies in Advanced Breast Cancer Where Response Rate is the Primary Endpoint

In the context of advanced breast cancer research, particularly in preclinical xenograft models or as a reference arm in clinical trial design, doxorubicin hydrochloride remains the benchmark for antitumor activity. The data from Lopez et al. provide a quantifiable benchmark: an overall response rate of 46% for doxorubicin compared to only 21% for oral idarubicin, establishing doxorubicin as the superior comparator when the objective is to measure the activity of novel agents against a maximally efficacious standard [2].

Cumulative Dose-Limiting Toxicity Research and Long-Term Survivorship Studies

For pharmacovigilance studies, epidemiology research on late effects, and the development of dose-capping strategies, doxorubicin hydrochloride is the reference compound of choice. Its well-defined cumulative dose-toxicity relationship, as highlighted by Shehata et al. (cardiotoxicity onset at a median cumulative dose of 570 mg/m² vs. 785 mg/m² for liposomal formulations), makes it indispensable for calibrating risk prediction models and establishing equivalence ratios for other anthracyclines, as recommended by the ICHG Expert Panel [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.